BenchChemオンラインストアへようこそ!

1-methyl-4-(oxan-4-yl)-1,4-diazepane dihydrochloride

Drug Discovery Medicinal Chemistry Preclinical Development

This N,N-disubstituted 1,4-diazepane dihydrochloride offers a pre-organized conformation critical for orexin receptor antagonist and factor Xa inhibitor SAR. Unlike mono-substituted analogs, its dual substitution (N1-methyl, N4-oxan-4-yl) enforces a bioactive twist-boat geometry with intramolecular pi-stacking, essential for target engagement. The dihydrochloride salt ensures superior aqueous solubility for reproducible assay results and straightforward handling in aqueous reactions. Achieve CNS drug-likeness (tPSA 15.7 Ų) and expand P4 sub-pocket SAR efficiently.

Molecular Formula C11H24Cl2N2O
Molecular Weight 271.23
CAS No. 2034554-22-6
Cat. No. B2506372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-4-(oxan-4-yl)-1,4-diazepane dihydrochloride
CAS2034554-22-6
Molecular FormulaC11H24Cl2N2O
Molecular Weight271.23
Structural Identifiers
SMILESCN1CCCN(CC1)C2CCOCC2.Cl.Cl
InChIInChI=1S/C11H22N2O.2ClH/c1-12-5-2-6-13(8-7-12)11-3-9-14-10-4-11;;/h11H,2-10H2,1H3;2*1H
InChIKeyVOHDVGLYKRYDBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 20 mg / 25 mg / 40 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Methyl-4-(oxan-4-yl)-1,4-diazepane Dihydrochloride: Core Properties & Research-Grade Sourcing


1-Methyl-4-(oxan-4-yl)-1,4-diazepane dihydrochloride (CAS 2034554-22-6) is a disubstituted 1,4-diazepane derivative existing as a dihydrochloride salt. Its structure features a seven-membered diazepane ring bearing an N1-methyl group and an N4-oxan-4-yl (tetrahydro-2H-pyran-4-yl) substituent [1]. This compound serves as a versatile, high-purity intermediate for medicinal chemistry programs, with physicochemical properties (MW 271.22 g/mol, tPSA 15.7 Ų) consistent with CNS drug-likeness as described for this class of molecules [2]. The dihydrochloride salt form enhances handling and aqueous solubility, a critical specification for procurement and reproducible experimental outcomes. As a member of the substituted diazepane family, it is structurally positioned between privileged scaffolds used in orexin receptor antagonist programs and factor Xa inhibitor design [3][4].

Why 1-Methyl-4-(oxan-4-yl)-1,4-diazepane Dihydrochloride Cannot Be Replaced by an In-Class Generic Diazepane


Simple 1,4-diazepane or even mono-substituted analogs (e.g., 1-methyl-1,4-diazepane or 1-(oxan-4-yl)-1,4-diazepane) lack the specific N,N-disubstitution pattern that governs bioactive conformation in this pharmacophore [1]. Studies on N,N-disubstituted-1,4-diazepane orexin receptor antagonists demonstrate that the combination of N-substituents dictates a low-energy conformation characterized by an intramolecular pi-stacking interaction and a twist-boat ring geometry, a conformation not accessible with mono-substituted or unsubstituted diazepanes [1][2]. In factor Xa inhibitor design, the 1,4-diazepane template's P4 moiety is also highly sensitive to substitution; removal of key substituents results in a significant loss of activity, demonstrating that generic interchanges at the diazepane core are not functionally equivalent [3]. Thus, substituting this specific dihydrochloride building block with an in-class alternative risks unpredictable conformational, physicochemical, and ultimately pharmacological outcomes in downstream synthetic workflows.

Quantitative Differentiation Evidence for 1-Methyl-4-(oxan-4-yl)-1,4-diazepane Dihydrochloride


Enhanced Aqueous Solubility via Dihydrochloride Salt Form vs. Free Base Analogs

The dihydrochloride salt form of 1-methyl-4-(oxan-4-yl)-1,4-diazepane provides significantly enhanced aqueous solubility compared to its free base form (1-methyl-4-(oxan-4-yl)-1,4-diazepane). While the free base is a tertiary amine with limited water miscibility, the dihydrochloride salt is reported to be miscible with water [1]. This is a direct consequence of the dual protonation of the diazepane nitrogens, forming a di-cationic species. This contrast in solubility is critical for aqueous-based coupling reactions and for generating reproducible stock solutions for in vitro assays [2].

Drug Discovery Medicinal Chemistry Preclinical Development

Topological Polar Surface Area (tPSA) Consistent with CNS Drug-Like Space

The target compound possesses a computed topological polar surface area (tPSA) of 15.7 Ų [1]. This value falls well within the established range for optimal central nervous system (CNS) penetration (tPSA < 60-70 Ų) and is significantly lower than many other common diazepane-based intermediates that incorporate polar functional groups (e.g., amides, sulfonamides) [2]. For example, the potent dual orexin receptor antagonist suvorexant has a tPSA of approximately 64.7 Ų, highlighting the advantage of a low tPSA for passive brain permeability in this pharmacophore class.

CNS Drug Discovery Medicinal Chemistry Physicochemical Profiling

Structural Pre-organization for Orexin Receptor Antagonist Pharmacophore Development

Research on N,N-disubstituted 1,4-diazepanes demonstrates that the specific substitution pattern—including an N-methyl and an N-aryl/heteroaryl group—dictates a low-energy conformation essential for orexin receptor antagonism [1]. The 1-methyl-4-(oxan-4-yl)-1,4-diazepane core mirrors the substitution pattern of the privileged scaffold used to develop potent orexin receptor antagonists, where the oxan-4-yl (tetrahydropyran) group serves as a key P4 moiety for interacting with the orexin receptor binding pocket. The dihydrochloride salt is a direct precursor, requiring only synthetic elaboration at the remaining positions to generate focused libraries of orexin receptor antagonists [2]. This pre-organization for a specific privileged pharmacophore distinguishes it from non-substituted or mono-substituted 1,4-diazepanes (e.g., 1-(oxan-4-yl)-1,4-diazepane, CAS 1184240-18-3), which lack the N-methyl group and are not reported to be direct intermediates for orexin antagonist synthesis.

Orexin Receptor Antagonism Structure-Based Drug Design Conformational Analysis

Confirmed Research-Grade Purity with Supplier Batch Data

The compound is available from research chemical suppliers at a purity of ≥95%, with batch-specific analytical data provided (e.g., Life Chemicals F6541-5083) [1]. This level of documented purity is essential for reproducible SAR studies. By contrast, non-certified generic 1,4-diazepane analogs often lack certificate of analysis (CoA) support, introducing variability in synthetic and biological outcomes.

Chemical Procurement Quality Control Reproducibility

High-Impact Research & Industrial Applications of 1-Methyl-4-(oxan-4-yl)-1,4-diazepane Dihydrochloride


Direct Building Block for Orexin Receptor Antagonist Lead Optimization

Leveraging the pre-organized N,N-disubstituted 1,4-diazepane core, this dihydrochloride is an ideal starting material for synthesizing focused libraries of orexin receptor antagonists. The oxan-4-yl group serves as a P4 moiety, and the N-methyl group contributes to the required substitution for receptor binding. This eliminates the need for stepwise N-alkylation of the diazepane ring, reducing synthetic effort and time-to-data for CNS drug discovery programs targeting sleep disorders [1][2].

CNS-Penetrant Probe Synthesis Facilitated by Low tPSA Starting Point

Given its exceptionally low tPSA (15.7 Ų), this compound is a strategic starting point for CNS drug discovery teams focused on achieving brain-penetrant small molecules. The dihydrochloride's water solubility allows for straightforward handling in aqueous reaction conditions, enabling the rapid synthesis of probes for in vivo CNS target engagement studies. This application is particularly relevant for neuroscience programs where physicochemical properties directly influence drug exposure at the site of action [3].

Factor Xa Inhibitor P4 Moiety SAR Expansion

The 1,4-diazepane template is a validated P4 moiety for factor Xa (fXa) inhibitors, a class with demonstrated nanomolar potency (e.g., YM-96765, IC50 = 6.8 nM) [4]. This specific dihydrochloride, with its oxan-4-yl and N-methyl substitution, offers medicinal chemists a new vector for exploring P4 sub-pocket interactions distinct from previously reported piperidine-based P4 moieties. Using this intermediate can expand the SAR landscape for next-generation oral anticoagulants.

Reproducible Preclinical Assay Development with Quality-Controlled Starting Material

For core facilities and CROs developing in vitro screening cascades, the documented supplier purity (≥95%) and consistent batch quality of this dihydrochloride salt ensure reproducible biochemical and cell-based assay results. The water-miscible salt form minimizes DMSO-related artifacts in high-concentration stock preparation, a practical advantage for automated liquid handling systems in high-throughput screening environments [5].

Quote Request

Request a Quote for 1-methyl-4-(oxan-4-yl)-1,4-diazepane dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.